molecular formula C14H17NO4 B8491894 3-(Allyl-benzyloxycarbonyl-amino)-propionic acid

3-(Allyl-benzyloxycarbonyl-amino)-propionic acid

Cat. No.: B8491894
M. Wt: 263.29 g/mol
InChI Key: CWFBSLYVEWJRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allyl-benzyloxycarbonyl-amino)-propionic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[phenylmethoxycarbonyl(prop-2-enyl)amino]propanoic acid

InChI

InChI=1S/C14H17NO4/c1-2-9-15(10-8-13(16)17)14(18)19-11-12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,16,17)

InChI Key

CWFBSLYVEWJRPB-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.5 g (11.2 mmol) 3-benzyloxycarbonylamino-propionic acid in 30 ml DMF and 30 ml THF are added 1.34 g (33.6 mmol, 60% suspension in mineral oil) NaH and the mixture is heated at 60° C. for 3 h. After cooling down 1.42 ml (16.8 mmol) allyl bromide are added. After stirring for 40 h at rt the mixture is diluted with 10% citric acid and extracted three times with EtOAc. The combined organic layers are washed with water, dried with sodium sulfate and the volatiles are removed in vacuo. The residue is chromatographed on silica gel (hexane/EtOAc 3:1), yielding the title product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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